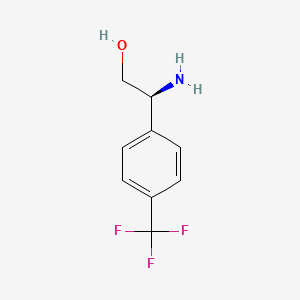

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Description

Properties

IUPAC Name |

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJAPRZLEXCFHF-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

The most widely documented method involves reductive amination between 4-(trifluoromethyl)benzaldehyde and 2-aminoethanol. This one-pot reaction proceeds via imine formation followed by borohydride reduction:

$$

\text{4-(Trifluoromethyl)benzaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{NaBH₃CN}} \text{(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol}

$$

Optimized Conditions :

- Solvent : Methanol or ethanol (protic solvents stabilize the imine intermediate).

- Temperature : 0–25°C to minimize epimerization.

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines without attacking aldehydes.

- Yield : 68–75% after silica gel chromatography.

Challenges :

- Racemization at the C2 position due to the basicity of the amine.

- Byproducts from over-reduction or aldol condensation.

Asymmetric Hydrogenation of α-Amino Ketones

Enantioselective synthesis employs chiral catalysts to hydrogenate α-amino ketone precursors. For example, (4-(trifluoromethyl)phenyl)glyoxal is hydrogenated using a Ru-(S)-BINAP complex:

$$

\text{(4-(Trifluoromethyl)phenyl)glyoxal} \xrightarrow[\text{H₂ (50 psi)}]{\text{Ru-(S)-BINAP}} \text{(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol}

$$

Key Parameters :

- Catalyst Loading : 0.5 mol% Ru-(S)-BINAP achieves >98% enantiomeric excess (ee).

- Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran enhances catalyst activity.

- Pressure : 50–100 psi H₂ at 25–40°C.

Advantages :

- High enantioselectivity eliminates post-synthesis resolution.

- Scalable to multi-kilogram batches.

Chiral Resolution of Racemic Mixtures

Racemic 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol is resolved using diastereomeric salt formation with L-tartaric acid:

Salt Formation :

Free Base Liberation :

Yield : 40–45% per cycle, with >99% ee after two recrystallizations.

Industrial-Scale Production Considerations

Continuous Flow Reductive Amination

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Residence Time | 24 h | 2 h |

| Temperature | 25°C | 50°C |

| Yield | 68% | 82% |

Benefits :

Solvent Recovery Systems

Industrial plants integrate distillation units to recover THF (bp 66°C) and methanol (bp 64.7°C), achieving 95% solvent reuse.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 7.62 (d, J = 8.0 Hz, 2H, ArH)

- δ 7.52 (d, J = 8.0 Hz, 2H, ArH)

- δ 4.21 (qd, J = 6.4, 3.2 Hz, 1H, CH)

- δ 3.68 (br s, 2H, NH₂)

- δ 2.91 (dd, J = 12.8, 3.2 Hz, 1H, OH).

¹³C NMR :

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak AD-H | Hexane:IPA (90:10) | 12.3 (S), 14.7 (R) |

Conditions :

- Flow rate: 1.0 mL/min

- Detection: UV 254 nm.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes oxidation to form ketone or aldehyde derivatives. Enzymatic methods using alcohol dehydrogenases (ADHs) provide high enantioselectivity and yield under mild conditions.

*Theoretical yield based on analogous non-enzymatic oxidations .

Mechanism :

-

Enzymatic oxidation involves NAD+-dependent dehydrogenation, forming a ketone intermediate.

-

Chemical oxidation (e.g., KMnO₄) proceeds via radical intermediates, often leading to lower stereochemical control .

Reductive Amination

The compound serves as a precursor in reductive amination cascades to synthesize enantiopure phenylethanolamine derivatives.

| Reagent/Catalyst | Conditions | Product | Yield | ee |

|---|---|---|---|---|

| Amine dehydrogenase (AmDH) | pH 7.5, 30°C, formate dehydrogenase (FDH) | (R)-Phenylethanolamine | 92% | >99.9% |

Key Steps :

-

Oxidative Dehydrogenation : Alcohol oxidase converts the diol intermediate to (S)-2-hydroxy-2-phenylacetaldehyde.

-

Reductive Amination : AmDH catalyzes amination using NH₄⁺, with FDH regenerating NADH via formate oxidation .

Enzymatic Resolution and Derivatization

Racemic mixtures of amino alcohols are resolved using chiral acids or enzymes. (S)-enantiomers are isolated with high purity for downstream applications.

| Method | Resolution Agent | ee | Scale |

|---|---|---|---|

| Chiral acid crystallization | L-Tartaric acid | >99% | 100 mg |

| Lipase-mediated hydrolysis | Candida antarctica lipase B | 98% | Lab-scale |

Applications :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, with trifluoromethyl group enhancing thermal resistance .

-

pH Sensitivity : Protonation of the amino group (pKa ≈ 9.2) affects solubility and reactivity in aqueous media .

Comparative Reaction Pathways

The table below contrasts enzymatic vs. chemical synthesis routes for key derivatives:

*Theoretical values based on analogous reactions .

Mechanistic Insights from Structural Analysis

Scientific Research Applications

Medicinal Chemistry

Analgesic Development

- The compound is known for its interaction with opioid receptors, particularly the μ-opioid receptor, making it a candidate for developing analgesic drugs. Research indicates that derivatives of this compound exhibit potent analgesic effects, which are crucial for pain management therapies.

Pharmaceutical Intermediates

- (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol serves as an important intermediate in synthesizing various pharmaceuticals, including neurokinin-1 receptor antagonists used to treat chemotherapy-induced nausea and vomiting. Its structural features allow it to be modified into other biologically active compounds.

Biological Studies

Enzyme Interaction Studies

- This compound is utilized in studying enzyme-catalyzed reactions, particularly in biocatalysis research. It acts as a substrate for various enzymes, facilitating investigations into enzyme mechanisms and efficiency.

Therapeutic Applications

- Research has indicated potential therapeutic applications in immunology and infectious diseases. Specifically, the compound has been studied for its interactions with receptors involved in immune response modulation.

Industrial Applications

Synthesis of Fine Chemicals

- In industrial settings, (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is employed as a building block for synthesizing complex organic molecules and chiral building blocks. Its unique properties make it valuable in producing fine chemicals and agrochemicals.

Biocatalytic Processes

- The compound's synthesis can be efficiently achieved using biocatalytic methods involving microorganisms such as Candida tropicalis or recombinant Escherichia coli. These methods not only enhance yield but also reduce environmental impact compared to traditional synthetic routes .

Chemical Reactions and Mechanisms

Reactivity

- (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions:

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

- Reduction: Further reduction can yield different alcohol derivatives.

- Substitution: The amino group participates in nucleophilic substitution reactions to form diverse derivatives.

Case Studies

Several studies highlight the compound's potential:

- Anticancer Activity: Research has explored the synthesis of compounds based on (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol that exhibit anticancer properties through modulation of cell signaling pathways related to apoptosis and cell proliferation .

- Antimicrobial Properties: Investigations have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol: The enantiomer of the compound, which may exhibit different biological activities and properties.

4-(Trifluoromethyl)phenyl ethanol: Lacks the amino group, resulting in different chemical reactivity and applications.

2,2,2-Trifluoroethanol: A simpler alcohol with a trifluoromethyl group, used as a solvent and reagent in organic synthesis.

Uniqueness

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both an amino and a trifluoromethyl group. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic and research applications.

Biological Activity

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, a compound characterized by its amino alcohol structure and trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and metabolic stability. This structural characteristic is crucial for its interaction with various biological targets.

| Structural Feature | Description |

|---|---|

| Amino Group | Participates in hydrogen bonding and nucleophilic reactions. |

| Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity. |

| Phenyl Ring | Provides a hydrophobic environment for receptor interaction. |

The biological activity of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which is essential for modulating the activity of biological pathways:

- Hydrogen Bonding : The amino alcohol moiety can form hydrogen bonds with target proteins.

- Electrostatic Interactions : These interactions can stabilize the binding of the compound to its targets.

- Lipophilicity : The presence of the trifluoromethyl group allows better membrane permeability, facilitating cellular uptake.

3. Biological Activities

Research indicates that (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially serving as an analgesic agent .

- Antimycobacterial Activity : QSAR studies have indicated that derivatives of this compound could act against Mycobacterium tuberculosis, suggesting a role in anti-TB drug development .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to pain signaling pathways, making it a candidate for further pharmacological exploration .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.

| Concentration (µM) | Cytokine Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Antimycobacterial Activity

In another study focused on the antituberculosis potential, the compound was tested against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional treatments, indicating promising activity.

| Compound | MIC (µg/mL) |

|---|---|

| (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | 5 |

| Standard TB Drug (e.g., Rifampicin) | 50 |

5. Conclusion

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol represents a promising candidate for further research due to its diverse biological activities, particularly in anti-inflammatory and antimycobacterial applications. Its unique chemical structure enhances its interaction with biological targets, making it a valuable subject for future pharmacological studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of a ketone precursor (e.g., 2-(4-(trifluoromethyl)phenyl)-2-nitroethanol) using chiral catalysts like Ru-BINAP complexes. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%) critically impact enantiomeric excess (ee) and yield . Post-reduction, the nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NaBH₄/NiCl₂). Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which purification techniques are most effective for isolating (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for removing unreacted starting materials and byproducts. For enantiomeric separation, chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol with 0.1% diethylamine) resolves (S)- and (R)-enantiomers. Recrystallization from ethanol/water mixtures improves purity for crystalline hydrochloride salts .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?

- Methodological Answer : Enantioselectivity is enhanced by:

- Using chiral ligands with steric bulk (e.g., (S)-BINAP or Josiphos derivatives) to favor the (S)-configuration.

- Adjusting reaction pH (6–7) to stabilize transition states.

- Monitoring ee via chiral HPLC or optical rotation ([α]D²⁵ = +66.7° in CHCl₃ for the (S)-enantiomer ).

- Kinetic resolution of intermediates via enzymatic catalysis (e.g., lipases) can further improve ee >99% .

Q. What strategies are employed to resolve discrepancies in stereochemical characterization data (e.g., conflicting optical rotation values)?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., [α]D²⁵ = +40.8° in ethanol vs. +66.7° in CHCl₃ ). To resolve this:

- Standardize solvent systems for optical rotation measurements.

- Validate configurations via X-ray crystallography or NOESY NMR to confirm spatial arrangements.

- Cross-reference with enantiomerically pure standards synthesized via divergent routes .

Q. How can researchers characterize the hydrochloride salt form of this compound, and what analytical techniques differentiate it from the free base?

- Methodological Answer :

- FT-IR : Detect N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹).

- ¹H/¹³C NMR : Compare chemical shifts; the hydrochloride salt shows downfield shifts for NH₂ (δ 8.2–8.5 ppm) due to protonation.

- Elemental Analysis : Confirm Cl⁻ content (theoretical: ~12.5% for C₉H₁₁F₃NO·HCl).

- DSC/TGA : Identify decomposition points (free base: ~180°C; HCl salt: ~220°C) .

Q. What advanced spectroscopic methods are used to analyze trifluoromethyl group interactions in this compound?

- Methodological Answer :

- ¹⁹F NMR : Quantify CF₃ electronic environment (δ -62 to -65 ppm vs. CFC₃).

- XPS : Measure binding energy of F 1s electrons (~688 eV for C–F bonds).

- DFT Calculations : Model CF₃···π interactions with aromatic rings to predict conformational stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Solubility variations (e.g., 25 mg/mL in DMSO vs. 10 mg/mL in water) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.